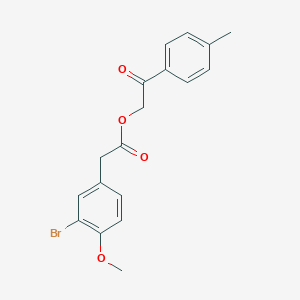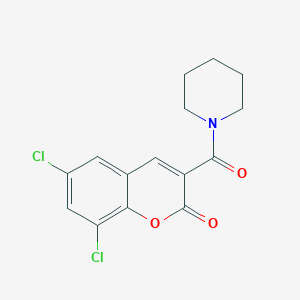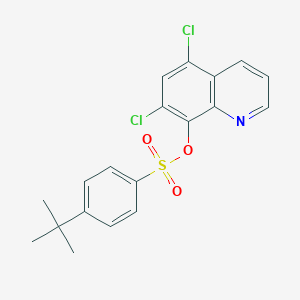![molecular formula C32H40Cl2N4O4 B288811 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B288811.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are drugs that are used to treat various cardiovascular diseases such as hypertension, angina, and arrhythmia.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol involves the blockade of beta-adrenergic receptors. The drug binds to the receptors and prevents the action of epinephrine and norepinephrine, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, the drug reduces the workload on the heart and lowers blood pressure.
Biochemical and Physiological Effects:
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has several biochemical and physiological effects. The drug reduces heart rate, cardiac output, and blood pressure. It also reduces the workload on the heart and improves myocardial oxygen supply. The drug has been shown to have anti-arrhythmic effects and can reduce the incidence of sudden cardiac death. It also has anxiolytic effects and can reduce symptoms of anxiety disorders.
Advantages and Limitations for Lab Experiments
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has several advantages for lab experiments. It is a well-studied drug that has been extensively characterized for its pharmacological properties. It is also readily available and can be easily synthesized in the lab. However, the drug has some limitations, including its potential toxicity and side effects. It is important to use appropriate safety measures when handling the drug in the lab.
Future Directions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has several potential future directions for research. One area of research is the development of new beta-blockers with improved pharmacological properties. Another area of research is the use of the drug in combination with other drugs for the treatment of cardiovascular diseases. The drug also has potential applications in the treatment of anxiety disorders and post-traumatic stress disorder, and further research is needed to explore these potential therapeutic uses.
Synthesis Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol involves the reaction of 3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-1-ol with 1-(3-chlorophenyl)piperazine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The synthesis method has been extensively studied and optimized to ensure the purity and yield of the product.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects on cardiovascular diseases such as hypertension, angina, and arrhythmia. The drug acts by blocking the beta-adrenergic receptors, which are responsible for the regulation of heart rate and blood pressure. It has also been studied for its potential use in the treatment of anxiety disorders and post-traumatic stress disorder.
properties
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol |
|---|---|
Molecular Formula |
C32H40Cl2N4O4 |
Molecular Weight |
615.6 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol |
InChI |
InChI=1S/C32H40Cl2N4O4/c33-25-3-1-5-27(19-25)37-15-11-35(12-16-37)21-29(39)23-41-31-7-9-32(10-8-31)42-24-30(40)22-36-13-17-38(18-14-36)28-6-2-4-26(34)20-28/h1-10,19-20,29-30,39-40H,11-18,21-24H2 |
InChI Key |
QLWIGVGNMWHJGT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC(=CC=C4)Cl)O)O)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC(=CC=C4)Cl)O)O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)




![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)

